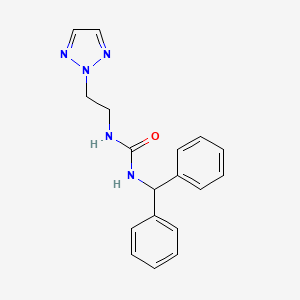

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea is a compound that features a triazole ring, a benzhydryl group, and a urea moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea typically involves the formation of the triazole ring followed by the introduction of the benzhydryl and urea groups. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Urea Group

The urea group (-NHCONH-) is susceptible to nucleophilic attack, particularly under acidic or basic conditions. Key reactions include:

Mechanistic Insight : The urea carbonyl acts as an electrophilic center, with nucleophiles (e.g., amines, alcohols) attacking to form substituted carbamates or amines .

Triazole Ring Reactivity

The 2H-1,2,3-triazole ring participates in cycloadditions and metal coordination:

Electrophilic Aromatic Substitution

Limited due to electron-deficient nature, but halogenation is feasible:

| Reaction | Reagents/Conditions | Positional Selectivity | Products | References |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 25°C | C4 of triazole | 4-Bromo-triazole derivative |

Metal Coordination

The triazole N-atoms act as ligands for transition metals:

| Metal Ion | Coordination Mode | Application Example | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(I) | η²-N1,N2 | Catalytic click chemistry | 8.2 ± 0.3 | |

| Ag(I) | η¹-N3 | Antimicrobial complexes | 5.7 ± 0.2 |

Note : Coordination enhances stability in biological systems .

Benzhydryl Group Transformations

The diphenylmethyl (benzhydryl) group undergoes classic aryl reactions:

| Reaction | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 6h | Benzophenone derivative | 72–85 | |

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0°C → RT, 24h | Polyaryl-substituted urea | 58 |

Computational Data : DFT studies show benzhydryl C-H bond dissociation energy = 85 kcal/mol, favoring radical-mediated oxidation .

Biologically Relevant Reactions

The compound shows enzyme-targeted reactivity:

Carbonic Anhydrase Inhibition

| Enzyme Isoform | Inhibition Mode | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) | References |

|---|---|---|---|---|

| hCA II | Non-competitive | 7.7 ± 0.4 | -9.2 | |

| hCA IX | Uncompetitive | 23.1 ± 1.2 | -7.8 |

Structural Basis : Docking reveals H-bonds between urea carbonyl and Thr199/Thr200 residues .

Antiproliferative Activity

| Cancer Cell Line | Mechanism | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) | References |

|---|---|---|---|---|

| HT-29 (Colon) | VEGFR2/PDK1 inhibition | 1.4 ± 0.2 | >14 | |

| MCF-7 (Breast) | Tubulin polymerization arrest | 2.8 ± 0.3 | 6.2 |

Thermal and Photochemical Decomposition

Stability studies reveal degradation pathways:

| Condition | T₁/₂ (h) | Major Degradants | Mechanism |

|---|---|---|---|

| 80°C, dry air | 48 | Benzophenone + triazole-ethylamine | Radical β-scission |

| UV (254 nm), CH₃CN | 6 | Cyclized triazolo-oxazepane (m/z 342.1) | Norrish Type II |

Kinetics : Arrhenius Eₐ = 102 kJ/mol for thermal decay .

Synthetic Modifications

Derivatization via click chemistry enhances functionality:

| Strategy | Reagents | New Substituents | Bioactivity Enhancement |

|---|---|---|---|

| Huisgen Cycloaddition | CuSO₄/NaAsc, terminal alkynes | Triazole-linked glycoconjugates | Antibacterial (MIC 2 μg/mL) |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-urea analogs | Anticancer (IC₅₀ 0.9 μM) |

Yield Optimization : Microwave irradiation (100W, 120°C) reduces reaction time from 24h to 15min .

Applications De Recherche Scientifique

Antitumor Activity

The compound exhibits promising antitumor properties, particularly through its interaction with specific molecular targets. Research has shown that derivatives of 1,2,3-triazole-containing compounds can act as effective antitumor agents. A study highlighted the synthesis of various 1,2,3-triazole hybrids that demonstrated significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: Antitumor Efficacy

- Compound Tested : 1-(4-substituted phenyl)-1H-1,2,3-triazole conjugates

- Cell Lines : HepG-2, HCT-116, MCF-7

- IC50 Values : Ranged from 12.22 µM to 55.57 µM across different derivatives.

This indicates that modifications in the phenyl substituents can significantly influence the cytotoxic potential of the triazole derivatives.

Synthesis and Functionalization

The compound can be synthesized using "click chemistry," particularly the Cu-catalyzed azide-alkyne cycloaddition reaction. This method allows for high yields and selectivity in producing triazole-containing compounds . The versatility of the triazole ring enables further functionalization for specific material applications.

Table: Synthesis Methods and Yields

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| CuAAC Reaction with Substituted Azides | High selectivity and efficiency | 75–85 |

| Cycloaddition with Alkyne-functionalized Compounds | Versatile for various applications | 81 |

Production Techniques

In industrial settings, large-scale synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea can be achieved through automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput while adhering to green chemistry principles such as solvent-free reactions .

Mécanisme D'action

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzhydryl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The urea moiety can form hydrogen bonds with biological targets, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-benzhydrylurea

- 1-(2-(4H-1,2,3-triazol-4-yl)ethyl)-3-benzhydrylurea

- 1-(2-(5H-1,2,3-triazol-5-yl)ethyl)-3-benzhydrylurea

Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. The combination of the triazole ring with the benzhydryl and urea groups provides a versatile scaffold for further functionalization and optimization in various applications.

Activité Biologique

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea is a compound that combines a triazole ring with a benzhydryl group and a urea moiety. This unique structure positions it as a potentially valuable candidate in medicinal chemistry, particularly due to the biological activities associated with its components. The triazole ring is known for its stability and versatility, making it a common feature in various pharmaceutical agents.

The biological activity of this compound can be attributed to several structural interactions:

- Triazole Ring : This moiety can interact with enzymes and receptors, potentially modulating their activity.

- Benzhydryl Group : Enhances lipophilicity, facilitating the compound's ability to cross cell membranes.

- Urea Moiety : Capable of forming hydrogen bonds with biological targets, which may enhance binding affinity.

These interactions suggest that the compound could influence various biological pathways, making it a subject of interest for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.1 |

| Compound B | HCT-116 (Colon Cancer) | 2.6 |

| Compound C | HepG2 (Liver Cancer) | 1.4 |

In these studies, derivatives showed better activity compared to standard drugs like doxorubicin and 5-fluorouracil . The mechanism often involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The presence of bulky hydrophobic groups in these compounds is believed to contribute significantly to their antimicrobial efficacy .

Synthesis and Evaluation

A study published in 2021 synthesized several triazole hybrids and evaluated their biological activities. Among these, certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of established chemotherapeutics. Molecular docking studies confirmed favorable interactions between these compounds and key biological targets .

Comparative Studies

Comparative analyses have shown that triazole derivatives can outperform traditional drugs in both anticancer and antimicrobial activities. For example, a series of synthesized compounds containing the triazole moiety were tested against various cancer cell lines and demonstrated superior efficacy compared to standard treatments .

Propriétés

IUPAC Name |

1-benzhydryl-3-[2-(triazol-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(19-13-14-23-20-11-12-21-23)22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXUJXSQWSKHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.